2-Bromoacetophenone (CAS 70-11-1), also known as phenacyl bromide, is a highly reactive α-brominated ketone widely utilized as an electrophilic building block in organic synthesis, particularly for the construction of heterocycles such as thiazoles, imidazoles, and carbazoles [1]. As a bifunctional reagent possessing both a reactive carbonyl group and a highly labile bromide leaving group, it serves as a critical precursor for active pharmaceutical ingredients and advanced materials. For industrial and laboratory buyers, its value proposition lies in its highly effective balance of shelf stability and electrophilic reactivity, offering a predictable kinetic profile that minimizes the need for harsh reaction conditions or complex purification steps typically associated with its less reactive chlorinated analogs [1].
Substituting 2-bromoacetophenone with its cheaper chlorinated analog (2-chloroacetophenone) or its more reactive iodinated counterpart (2-iodoacetophenone) often leads to process failure [1]. Phenacyl chloride possesses a significantly higher activation energy for nucleophilic displacement, frequently resulting in negligible yields, prolonged reaction times, and the formation of unwanted byproducts under standard conditions. Conversely, while phenacyl iodide exhibits faster leaving-group kinetics, it suffers from severe light and air sensitivity, leading to rapid degradation and undesired reductive dehalogenation pathways during photocatalysis[1]. Consequently, 2-bromoacetophenone provides the critical reactivity required for reproducible, high-yielding transformations without the storage and handling liabilities of the iodide.
α-Bromo position provides substantially higher leaving-group propensity than 2-chloroacetophenone; reported reaction rate differences may alter synthetic outcome.
4-Bromoacetophenone (aryl bromide) is inert toward SN2 substitution under analogous conditions; its cross-coupling chemistry does not replace α-bromoketone alkylation routes.
2-Bromoacetophenone exhibits reported mechanism-based irreversible ALDH inhibition not shared by chloro or 4-bromo positional analogs; limits direct substitution in enzymology studies.
In the synthesis of 1,4-ketoaldehydes via visible-light photocatalysis, the choice of the α-haloketone is strictly determinative of the reaction pathway. When evaluated under identical conditions, 2-bromoacetophenone successfully yielded the target 1,4-ketoaldehyde [1]. In contrast, 2-chloroacetophenone reacted sluggishly, returning 65% unreacted starting material and only trace product. More critically, the highly reactive 2-iodoacetophenone was completely consumed but primarily underwent undesired reduction to acetophenone (81% yield) rather than the intended coupling[1]. This demonstrates that 2-bromoacetophenone is specifically capable of generating the requisite radical intermediate without succumbing to competitive reduction.
| Evidence Dimension | Target Product Yield vs. Reduction Byproduct |
| Target Compound Data | 2-Bromoacetophenone: High yield of target 1,4-ketoaldehyde |
| Comparator Or Baseline | 2-Iodoacetophenone: 81% yield of undesired acetophenone (reduction); 2-Chloroacetophenone: Trace yield (65% unreacted) |
| Quantified Difference | Complete pathway divergence; bromo enables coupling, iodo drives reduction, chloro is unreactive |
| Conditions | [Ru(bpy)3]Cl2 photocatalyst, DIPEA, vinyl pivalate, DMF/H2O, room temperature |
Procurement of the brominated precursor is essential for photoredox applications, as the iodo-analog drives the reaction toward dead-end reduction pathways.
The kinetic advantage of 2-bromoacetophenone over 2-chloroacetophenone is starkly illustrated in the metal-free cyclization with indoles to form 3,5-diarylcarbazoles. Under optimized conditions (60 °C in acetonitrile), 2-bromoacetophenone achieved a 70-78% yield within a rapid 0.5 to 2-hour window [1]. When 2-chloroacetophenone was substituted into the exact same protocol, the target carbazole was completely undetected [1]. This massive reactivity gap forces processes relying on the chloride to adopt significantly harsher conditions, which can degrade sensitive substrates.
| Evidence Dimension | Product Yield and Reaction Time |
| Target Compound Data | 2-Bromoacetophenone: 70-78% yield in 0.5–2 hours |
| Comparator Or Baseline | 2-Chloroacetophenone: 0% yield (target not detected) |
| Quantified Difference | >70% absolute yield improvement and complete process enablement |
| Conditions | Indole (1 mmol), phenacyl halide (2 mmol), DMAP, acetonitrile, 60 °C |
For manufacturing workflows, the bromo-variant eliminates the need for extreme heating and prolonged reactor times, directly reducing energy costs and improving throughput.
In photochemical alkylations of vinyl boronate complexes, phenacyl iodide provides higher yields (80%) than phenacyl bromide (57%) or phenacyl chloride (traces) [1]. However, because phenacyl iodide is light-sensitive, air-sensitive, and a severe lachrymator, it presents significant handling and storage liabilities for procurement. To bypass this, researchers utilize 2-bromoacetophenone as the stable, shelf-ready precursor, adding 20 mol % sodium iodide to generate the active iodide species in situ [1]. This tandem approach achieves a 78% yield, matching the performance of the pure iodide while completely avoiding its supply chain and degradation risks.
| Evidence Dimension | Coupling Yield via In Situ Halogen Exchange |
| Target Compound Data | 2-Bromoacetophenone + 20 mol % NaI: 78% yield (stable precursor) |
| Comparator Or Baseline | Pure 2-Iodoacetophenone: 80% yield (unstable/sensitive precursor); 2-Chloroacetophenone: Traces |
| Quantified Difference | Matches the yield of the unstable iodo-analog (78% vs 80%) without the handling liabilities |
| Conditions | Ru(bpy)3Cl2·6H2O, DMI solvent, blue light irradiation |
Buyers can procure the highly stable 2-bromoacetophenone and achieve the kinetic benefits of the iodide via a simple in situ Finkelstein reaction, optimizing both shelf-life and reaction performance.
The synthesis of dialkylphenacylsulfonium salt cationic photoinitiators highlights the thermal processing advantages of 2-bromoacetophenone. Reacting phenacyl bromide with dialkyl sulfides at 80 °C yields the desired salt efficiently within 30 minutes [1]. Substituting phenacyl chloride under identical conditions results in essentially no reaction. Forcing the chloride to react requires significantly higher temperatures and extended times, which simultaneously triggers the formation of appreciable amounts of unwanted byproducts [1]. Thus, the bromide ensures a clean, low-temperature kinetic pathway.
| Evidence Dimension | Reaction Threshold and Byproduct Formation |
| Target Compound Data | 2-Bromoacetophenone: Efficient conversion at 80 °C in 30 min |
| Comparator Or Baseline | 2-Chloroacetophenone: No reaction at 80 °C in 30 min; requires higher temp/time and forms appreciable byproducts |
| Quantified Difference | Drastic reduction in required thermal input and elimination of byproduct pathways |
| Conditions | Methyl 1-octadecyl sulfide, sodium hexafluoroantimonate, 2-butanone, 80 °C |
Minimizing thermal input and byproduct formation simplifies downstream purification, making the bromo-precursor highly cost-effective for scaled photoinitiator manufacturing.
2-Bromoacetophenone is a highly effective radical precursor for visible-light-mediated synthesis of 1,4-ketoaldehydes and diketones. Unlike phenacyl iodide, which undergoes rapid undesired reduction to acetophenone, the bromide cleanly generates the requisite radical for coupling, ensuring high chemoselectivity and yield [1].
In the synthesis of active pharmaceutical ingredients containing carbazoles, oxazoles, and thiazoles, 2-bromoacetophenone acts as a highly efficient bifunctional building block. Its enhanced leaving group ability compared to phenacyl chloride allows for rapid, high-yielding cyclizations at moderate temperatures, preventing the degradation of sensitive functional groups [2].
For advanced metallate rearrangements requiring the high reactivity of an iodide, 2-bromoacetophenone serves as a stable, shelf-ready proxy. By pairing it with catalytic sodium iodide, chemists can achieve the kinetic benefits of phenacyl iodide without bearing the costs of its severe air and light sensitivity during procurement and storage [3].
2-Bromoacetophenone is the preferred alkylating agent for producing dialkylphenacylsulfonium salts used in UV-curable coatings and resins. It reacts cleanly at lower temperatures than the chloride analog, avoiding the thermal degradation and byproduct formation that complicate industrial scale-up [4].
Corrosive;Acute Toxic;Irritant